molecular formula C16H18N2O3S B2901977 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide CAS No. 922556-01-2

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide

Numéro de catalogue B2901977
Numéro CAS: 922556-01-2
Poids moléculaire: 318.39
Clé InChI: LQDMTLCJJSHIHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer therapy. BTA-EG6 is a small molecule inhibitor that targets the protein-protein interaction between Bcl-2 and Bak, which are important proteins involved in apoptosis, or programmed cell death.

Mécanisme D'action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide involves its ability to disrupt the protein-protein interaction between Bcl-2 and Bak. Bcl-2 is an anti-apoptotic protein that binds to Bak and inhibits its pro-apoptotic function. By binding to a specific site on Bcl-2, 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide can prevent the interaction between Bcl-2 and Bak, thus allowing Bak to promote apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide has been shown to be selective for cancer cells, with minimal toxicity to normal cells. This selectivity is thought to be due to the overexpression of Bcl-2 in cancer cells compared to normal cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide in lab experiments is its selectivity for cancer cells. This allows for the study of cancer cell biology and the development of cancer therapies without harming normal cells. However, one limitation of using 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide is its relatively low potency compared to other Bcl-2 inhibitors. This may make it more difficult to achieve therapeutic effects in vivo.

Orientations Futures

For research on 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide include improving its potency and selectivity, studying its effects on different types of cancer, and exploring its potential use in combination with other cancer therapies. In addition, further research is needed to understand the mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide and its effects on normal cells.

Méthodes De Synthèse

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide is a multi-step process that involves several chemical reactions. The starting material is 2-(benzo[d][1,3]dioxol-5-yl)acetic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(tert-butyl)thiazol-2-amine to form the amide intermediate. Finally, the amide intermediate is reacted with 6-(2-aminoethoxy)hexylamine to form the final product, 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide.

Applications De Recherche Scientifique

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by disrupting the protein-protein interaction between Bcl-2 and Bak. Bcl-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, and Bak is a pro-apoptotic protein that is suppressed by Bcl-2. By inhibiting the interaction between Bcl-2 and Bak, 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide can promote apoptosis in cancer cells and inhibit tumor growth.

Propriétés

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-16(2,3)13-8-22-15(17-13)18-14(19)7-10-4-5-11-12(6-10)21-9-20-11/h4-6,8H,7,9H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDMTLCJJSHIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.